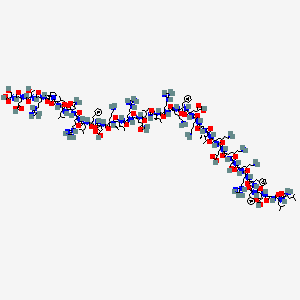
129112-17-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the registry number 129112-17-0 is known as EGFRvIII peptide. This peptide sequence is derived from the epidermal growth factor receptor variant III, which is a tumor-specific mutation widely expressed in glioblastoma multiforme and other neoplasms. The expression of this peptide enhances tumorigenicity, making it a significant target for antitumor immunotherapy .
Méthodes De Préparation
The synthesis of EGFRvIII peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale solid-phase synthesis with automated peptide synthesizers to ensure high yield and purity .
Analyse Des Réactions Chimiques
EGFRvIII peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties or to introduce functional groups for further conjugation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like carbodiimides. .
Applications De Recherche Scientifique
EGFRvIII peptide has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for studying the role of epidermal growth factor receptor variant III in tumorigenesis.
Medicine: Utilized in the development of targeted immunotherapies for glioblastoma multiforme and other cancers.
Industry: Employed in the production of diagnostic kits and research reagents for cancer research
Mécanisme D'action
The mechanism of action of EGFRvIII peptide involves its interaction with the major histocompatibility complex class I and II molecules, presenting the peptide to T cells and eliciting an immune response. This immune response targets cells expressing the epidermal growth factor receptor variant III, leading to their destruction. The molecular targets involved include T cell receptors and the epidermal growth factor receptor variant III itself .
Comparaison Avec Des Composés Similaires
EGFRvIII peptide is unique due to its tumor-specific mutation, which is not found in normal tissues. Similar compounds include other tumor-specific peptides derived from different mutations or cancer-associated antigens. These peptides share the common feature of being recognized by the immune system as targets for antitumor responses but differ in their specific sequences and the types of tumors they target .
Propriétés
Numéro CAS |
129112-17-0 |
|---|---|
Formule moléculaire |
C₇₀H₁₁₁N₁₉O₂₄S |
Poids moléculaire |
1634.81 |
Séquence |
One Letter Code: LEEKKGNYVVTDHC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)



